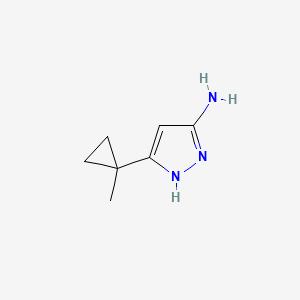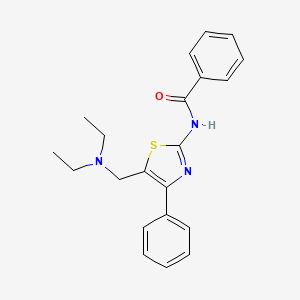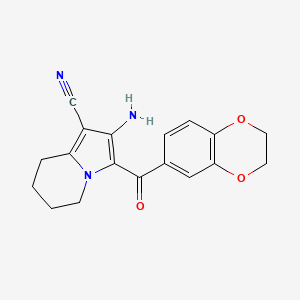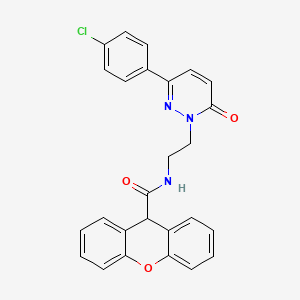
1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” can be achieved from 3-(1-METHYL-CYCLOPROPYL)-3-OXO-PROPIONITRILE .Molecular Structure Analysis
The molecular structure of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Physical And Chemical Properties Analysis
The predicted boiling point of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” is 355.9±30.0 °C, and its predicted density is 1.250±0.06 g/cm3 . Its pKa is predicted to be 15.65±0.10 .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of different pyrazole derivatives. An efficient Pd-catalyzed C–N bond formation for the synthesis of different pyrazole derivatives using XPhos as a ligand and KOH as a base is presented . The developed procedure can be successfully applied for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines .
Key Constituent in Luminophores
Pyrazole derivatives, such as 5-N-arylaminopyrazoles, have attracted interest due to their application as key constituents in the synthesis of luminophores to obtain organic light emitting diodes (OLEDs) .
Synthesis of Antimalarial Compounds
The reaction of o-iodobenzoic acid and 3-amino-5-methyl-2-phenylpyrazole in the presence of Cu catalyst and K2CO3 resulted in the formation of (pyrazol-5-yl)-aminobenzoic acid, which was subsequently transformed into 4-hydroxy-1H-pyrazolo[3,4-b]quinoline – a starting material for potential antimalarial compounds .
Synthesis of 1,3-diphenyl-5-(N-phenylamino)pyrazole
The synthesis of 1,3-diphenyl-5-(N-phenylamino)pyrazole using 5-amino-1,3-diphenylpyrazole and aryl halides as starting materials in the presence of 1,10-phenanthroline and a catalytic amount of CuI was published .
Arylation of Aminoheterocycles
Buchwald and others have developed a series of catalysts used for efficient arylation of some aminoheterocycles such as 2-aminobenzimidazoles, aminopyridines, aminodiazines, aminotriazines, etc . It should be mentioned that the same catalysts can be used for the arylation of aminopyrazoles .
Chemical Properties
The compound has a molecular formula of C7H11N3 and a molecular weight of 137.18 . It has a predicted boiling point of 355.9±30.0 °C and a predicted density of 1.250±0.06 g/cm3 .
Safety and Hazards
Propriétés
IUPAC Name |
5-(1-methylcyclopropyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3H2,1H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJWHQPZBNQJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600095.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)





![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)
![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)

